1-(Carboxymethyl)-1H-indole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

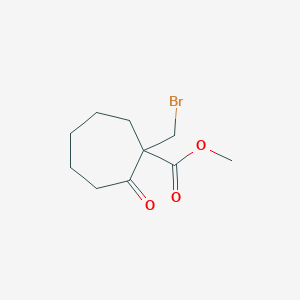

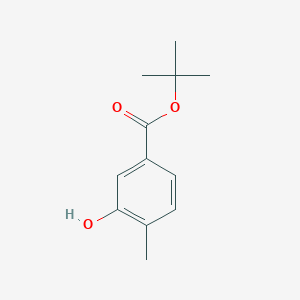

1-(Carboxymethyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a carboxymethyl group and a carboxylic acid group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-1H-indole-3-carboxylic acid typically involves the functionalization of the indole ring. One common method is the alkylation of indole-3-carboxylic acid with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the carboxylate anion of indole-3-carboxylic acid attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(Carboxymethyl)-1H-Indol-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppen in Alkohole umwandeln.

Substitution: Der Indolring kann elektrophile Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Lewis-Säuren (z. B. AlCl3) und bestimmte Bedingungen wie erhöhte Temperaturen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxo-Derivaten führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

1-(Carboxymethyl)-1H-Indol-3-carbonsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als Baustein für die Synthese komplexerer Indol-Derivate und heterocyclischer Verbindungen.

Biologie: Die Verbindung wird in der Untersuchung von Enzyminhibitoren und Rezeptorliganden verwendet, da sie strukturelle Ähnlichkeiten mit biologisch aktiven Molekülen aufweist.

Medizin: Die Forschung untersucht ihr Potenzial als pharmazeutisches Zwischenprodukt für die Entwicklung von Medikamenten mit entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften.

Industrie: Sie wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(Carboxymethyl)-1H-Indol-3-carbonsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Carboxymethyl- und Carbonsäuregruppen können Wasserstoffbrückenbindungen und ionische Wechselwirkungen mit Enzymen und Rezeptoren ausbilden und so deren Aktivität modulieren. Der Indolring kann auch an π-π-Stapelwechselwirkungen beteiligt sein, wodurch die Bindungsaffinität der Verbindung an ihre Zielstrukturen verstärkt wird. Diese Wechselwirkungen können verschiedene biochemische Signalwege beeinflussen, was zu den beobachteten biologischen Wirkungen führt.

Ähnliche Verbindungen:

Indol-3-carbonsäure: Es fehlt die Carboxymethylgruppe, wodurch sie in bestimmten Reaktionen weniger vielseitig ist.

1-Methylindol-3-carbonsäure: Sie enthält eine Methylgruppe anstelle einer Carboxymethylgruppe, wodurch ihre Reaktivität und ihre Anwendungen verändert werden.

Indol-3-essigsäure: Ein bekanntes Pflanzenhormon mit unterschiedlichen biologischen Aktivitäten im Vergleich zu 1-(Carboxymethyl)-1H-Indol-3-carbonsäure.

Eindeutigkeit: 1-(Carboxymethyl)-1H-Indol-3-carbonsäure zeichnet sich durch das Vorhandensein sowohl von Carboxymethyl- als auch von Carbonsäuregruppen aus, wodurch sie einzigartige Reaktivität und Bindungseigenschaften erhält. Diese duale Funktionalität ermöglicht eine breitere Palette an chemischen Modifikationen und Anwendungen in verschiedenen Bereichen.

Wirkmechanismus

The mechanism of action of 1-(Carboxymethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The indole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Indole-3-carboxylic acid: Lacks the carboxymethyl group, making it less versatile in certain reactions.

1-Methylindole-3-carboxylic acid: Features a methyl group instead of a carboxymethyl group, altering its reactivity and applications.

Indole-3-acetic acid: A well-known plant hormone with different biological activities compared to 1-(Carboxymethyl)-1H-indole-3-carboxylic acid.

Uniqueness: this compound stands out due to the presence of both carboxymethyl and carboxylic acid groups, providing unique reactivity and binding properties. This dual functionality allows for a broader range of chemical modifications and applications in various fields.

Eigenschaften

Molekularformel |

C11H9NO4 |

|---|---|

Molekulargewicht |

219.19 g/mol |

IUPAC-Name |

1-(carboxymethyl)indole-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO4/c13-10(14)6-12-5-8(11(15)16)7-3-1-2-4-9(7)12/h1-5H,6H2,(H,13,14)(H,15,16) |

InChI-Schlüssel |

FTHYKJMEZZBLEB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B12313897.png)

![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)

![2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B12313932.png)

![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)

![2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)